molecular formula C8H4F2N2 B3116332 6,7-Difluoroquinoxaline CAS No. 215734-58-0

6,7-Difluoroquinoxaline

Cat. No.: B3116332
CAS No.: 215734-58-0
M. Wt: 166.13 g/mol
InChI Key: XYNRHHBFPGAPHG-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoxaline is a fluorinated derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinoxaline typically involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate. This reaction yields this compound-2-ol, which can be further modified through various chemical reactions .

Industrial Production Methods: Industrial production of this compound often employs triflic acid-assisted regioselective bromination of quinoxaline derivatives. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Dialkylamines, sodium azide, sodium methoxide.

    Substitution with Indoles: 1- and 2-methylindoles, acetic acid.

Major Products:

Comparison with Similar Compounds

Uniqueness of 6,7-Difluoroquinoxaline: The presence of fluorine atoms at the 6 and 7 positions enhances the compound’s electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions and improving its efficacy in various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

6,7-difluoroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNRHHBFPGAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6,7-Difluoroquinoxaline is primarily employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers and small molecules for OSCs. [, , , , ] This is attributed to its electron-withdrawing nature, facilitated by the presence of fluorine atoms.

A: Fluorination in this compound strengthens its electron-withdrawing ability. [, ] This leads to: * Deeper HOMO energy levels, potentially leading to higher open-circuit voltage (VOC) in OSCs. [, , ] * Enhanced push-pull interactions in D-A systems, narrowing the energy band gap and often resulting in red-shifted absorption. []

A: this compound is frequently paired with electron-donating units such as: * Thiophene and its derivatives (e.g., bithiophene, terthiophene). [, , , , , ] * Selenophene. [] * Pyrene. [] * Benzo[1,2-b:4,5-b′]dithiophene. [, , ]

A: Research has shown that placing this compound units directly adjacent to the central benzo[1,2-b:4,5-b′]dithiophene unit in a small molecule donor can lead to: * Improved molecular packing. [] * Favorable aggregation patterns in thin films. [] * Enhanced charge transport properties. [] * Higher overall BHJ solar cell efficiencies. []

A: Incorporating oligo(ethylene glycol) (OEG) side chains into this compound-based polymers can: * Enhance water/alcohol processability, offering environmental benefits during device fabrication. [] * Lead to a reduction in the band gap compared to alkylated counterparts, likely due to dielectric environmental variations. []

A: Yes, maintaining efficient charge transport and extraction in thick active layers (around 300 nm) remains a challenge for many polymers, including those containing this compound. [] Careful fine-tuning of intra- and interchain interactions is crucial to achieve high device performance without compromising blend morphology or exacerbating charge recombination.

A: Yes, this compound has been explored in the development of OLEDs. [, , ] For example, a fluorene derivative containing this compound exhibited exciplex formation with NPB, leading to green electroluminescence. []

A: Inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) at the donor/acceptor interface has been shown to effectively eliminate exciplex emission in OLEDs based on a this compound-containing fluorene derivative. [] This resulted in pure blue light emission from the fluorene derivative and improved device efficiency.

A: Yes, this compound has been successfully utilized as a backbone acceptor unit in TADF conjugated polymers. [] These polymers, incorporating dibenzothiophene-S,S-dioxide and pendant 9,10-dihydroacridine donors, achieved impressive EQEs of up to 24.8% with emission peaks exceeding 600 nm in solution-processed OLEDs.

ANone: Common synthetic strategies for this compound derivatives include:

  • Condensation reactions: For instance, reacting 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate yields this compound-2-ol. []
  • Triflic acid-assisted regioselective bromination: This method allows for the selective introduction of bromine atoms into the quinoxaline core, enabling further functionalization. []
  • Stille coupling reactions: This versatile palladium-catalyzed cross-coupling reaction is widely used to connect this compound units with various electron-donating moieties. [, , ]
  • Nucleophilic aromatic substitution: This approach can be employed to introduce diverse substituents into the aromatic ring of this compound. [, , , ]

ANone: Commonly employed techniques include:

  • NMR spectroscopy: Provides structural information and insights into the polymer's composition. []
  • UV-Vis absorption spectroscopy: Helps determine the absorption profile, band gap, and potential for light harvesting in OSCs. [, , , , ]
  • Cyclic voltammetry: Used to evaluate the HOMO and LUMO energy levels, which are crucial for understanding charge transport properties. [, , ]
  • X-ray powder diffraction (XRD): Provides information about the crystallinity and molecular packing of the material. []

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